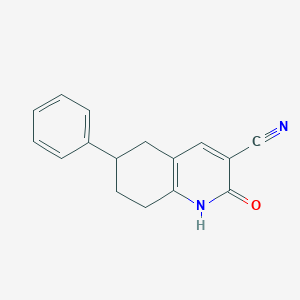![molecular formula C10H9BrN2O2 B1422602 Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-70-1](/img/structure/B1422602.png)
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
概要
説明
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 800401-70-1. It has a molecular weight of 269.1 and its linear formula is C10H9BrN2O2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . Further details about its crystal structure or 3D conformation are not available in the searched resources.Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a solid substance under normal conditions . It has a molecular weight of 269.09 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 3 rotatable bond count . Its exact mass is 267.98474 and its monoisotopic mass is 267.98474 .科学的研究の応用
Synthesis of Platinum Complexes
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: has been utilized as a starting compound in the synthesis of platinum complexes . These complexes are of interest due to their potential applications in cancer therapy as chemotherapeutic agents. The ability to form stable complexes with platinum allows researchers to explore novel treatment options.
Development of Pyrrolopyrazine Derivatives
This compound serves as a precursor in the synthesis of pyrrolopyrazine derivatives . These derivatives are significant in medicinal chemistry, where they are investigated for their biological activities, including antitumor, antibacterial, and antiviral properties.
Chemical Synthesis Studies
The compound is a valuable reagent in chemical synthesis . It can act as a building block for various organic compounds due to its reactive bromine atom, which can undergo further chemical transformations, leading to a wide range of synthetic applications.
Chromatography and Analytical Techniques
Due to its distinct chemical properties, this compound can be used as a standard or reference in chromatographic and analytical methods . It helps in the calibration of equipment and provides a benchmark for the analysis of similar compounds.
Pharmacokinetics and Drug Development
The compound’s physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it a candidate for pharmacokinetic studies . Researchers can explore its behavior in biological systems, which is crucial for drug development and optimization.
Safety And Hazards
The safety information available indicates that Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZFCWYCQKQUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679267 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
CAS RN |
800401-70-1 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)
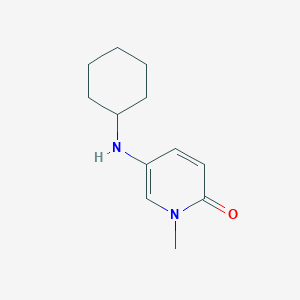
![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)
![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)

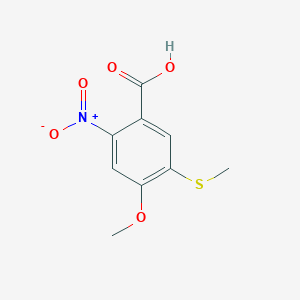
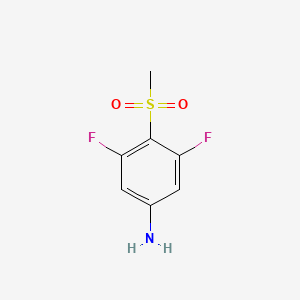
![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
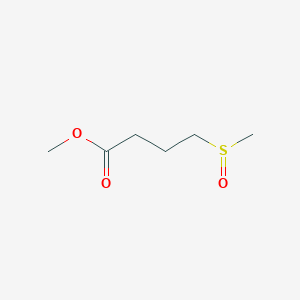
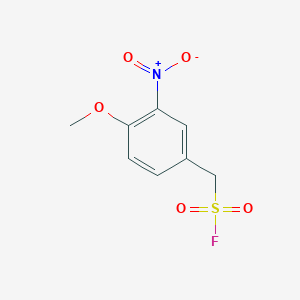
![2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B1422538.png)
![[1-(3-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B1422539.png)
